molecular formula C21H41O7P B105159 Lysophosphatidic acid CAS No. 65528-98-5

Lysophosphatidic acid

Cat. No. B105159
CAS RN: 65528-98-5
M. Wt: 436.5 g/mol
InChI Key: WRGQSWVCFNIUNZ-GDCKJWNLSA-N
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Description

Lysophosphatidic acid (LPA) is a biologically active phospholipid that plays a significant role in various physiological processes. It is known for its hormone-like and growth-factor-like activities, influencing cell proliferation, migration, and survival. LPA operates through specific G-protein-coupled receptors, which initiate multiple signal transduction pathways, including those involving small GTPases like Ras, Rho, and Rac. These pathways contribute to diverse biological actions such as wound healing, brain development, vascular remodeling, and tumor progression .

Synthesis Analysis

LPA is synthesized in the body through several mechanisms. One of the primary sources of LPA is activated platelets, which release LPA into the serum during blood clotting. The enzyme autotaxin, an exo-phosphodiesterase, has been identified as a key player in the generation of LPA from its precursors. Additionally, exogenous phospholipases D can produce LPA, which may contribute to their biological effects .

Molecular Structure Analysis

The molecular structure of LPA consists of a glycerol backbone with a single fatty acid chain and a phosphate group as the polar head. The fatty acid chain can vary in length and saturation, which influences LPA's biological activity. Studies have shown that the acyl-chain length is a major determinant of LPA's mitogenic potency, with longer chains generally being more potent .

Chemical Reactions Analysis

LPA interacts with its receptors on the cell surface to trigger a cascade of chemical reactions within the cell. These reactions include the hydrolysis of phosphoinositides and the mobilization of calcium ions from intracellular stores. LPA's action is specific, and it does not cause membrane leakiness like some other lysophospholipids. The biological responses to LPA are mediated through its binding to G-protein-coupled receptors, which then activate downstream signaling pathways .

Physical and Chemical Properties Analysis

LPA is a water-soluble phospholipid that is present in mammalian serum bound to albumin. It has a potent Ca2+-mobilizing action on fibroblasts and other cell types, with effects observable at very low concentrations. The physical and chemical properties of LPA, such as its solubility and interaction with calcium ions, are crucial for its biological functions. The presence of LPA in human saliva and its involvement in cellular growth and calcium signaling in cells of the mouth, pharynx, and esophagus suggest its role in wound healing in the upper digestive organs .

Scientific Research Applications

  • Cellular Signaling and Receptor Interaction Lysophosphatidic acid (LPA) is known for activating specific G protein-coupled receptors, leading to multiple cellular responses. This includes the activation of various cellular pathways like Ras signalling, cytoskeletal remodelling, and membrane depolarization. Recent research has identified distinct LPA receptors and their role in different cellular processes (Moolenaar, Kranenburg, Postma, & Zondag, 1997).

  • Involvement in Developmental Processes LPA signaling impacts several aspects of organismal development. It affects fertility, reproduction, nervous system formation, and vasculature development. This underscores the importance of LPA in physiological processes and potential pathological roles (Sheng, Yung, Chen, & Chun, 2015).

  • Role in Cancer Progression and Tumor Formation LPA induces cell proliferation, survival, and migration, which are crucial for tumor formation and metastasis. The ATX–LPA signaling axis is particularly significant in breast cancer development and progression (Panupinthu, Lee, & Mills, 2010).

  • Influence on the Nervous System LPA and its receptors play a significant role in both the development and pathology of the nervous system. They are involved in processes such as neuropathic pain, neurodegenerative diseases, and other nervous system disorders (Geraldo et al., 2021).

  • Potential as a Diagnostic and Therapeutic Target The diverse signaling pathways and effects of LPA in various diseases, including cardiovascular disease, fibrosis, and cancer, highlight its potential as a target for drug development and therapeutic interventions (Stoddard & Chun, 2015).

  • Role in Atherosclerotic Diseases LPA's actions on blood cells and cells in the vessel wall make it a key player in atherosclerotic and atherothrombotic processes. It demonstrates thrombogenic and atherogenic actions, suggesting its potential as a pharmacological target in related diseases (Schober & Siess, 2012).

Safety And Hazards

Dysregulation of autotaxin or the LPA receptors can lead to hyperproliferation, which may contribute to oncogenesis and metastasis . LPA may be the cause of pruritus (itching) in individuals with cholestatic (impaired bile flow) diseases .

properties

IUPAC Name

[(2R)-2-hydroxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9-/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGQSWVCFNIUNZ-GDCKJWNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425008
Record name 1-Oleoyl-sn-glycerol 3-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oleoyl Lysophosphatidic Acid

CAS RN

65528-98-5
Record name 1-Oleoyl-sn-glycerol 3-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65,400
Citations
J Aoki - Seminars in cell & developmental biology, 2004 - Elsevier
Lysophosphatidic acid is one of the most attractive phospholipid mediator with multiple biological functions and is implicated in various human diseases. In the past ten years much has …
Number of citations: 372 www.sciencedirect.com
J Aoki, A Inoue, S Okudaira - … et Biophysica Acta (BBA)-Molecular and Cell …, 2008 - Elsevier
Lysophosphatidic acid (LPA, 1- or 2-acyl-sn-glycerol 3-phosphate) is a simple phospholipid but displays an intriguing cell biology that is mediated via interactions with G protein-…
Number of citations: 493 www.sciencedirect.com
C Pagès, MF Simon, P Valet… - Prostaglandins & other …, 2001 - Elsevier
Lysophosphatidic acid (LPA) is a bioactive phospholipid controlling numerous cellular responses through the activation of specific G-protein coupled transmembrane receptors. LPA is …
Number of citations: 311 www.sciencedirect.com
GB Mills, WH Moolenaar - Nature Reviews Cancer, 2003 - nature.com
The bioactive phospholipid lysophosphatidic acid (LPA) stimulates cell proliferation, migration and survival by acting on its cognate G-protein-coupled receptors. Aberrant LPA …
Number of citations: 354 www.nature.com
WH Moolenaar - Journal of Biological Chemistry, 1995 - ASBMB
… One interesting addition to the growing list of lipid messengers is lysophosphatidic acid (LPAI; l-acyl-glycerol-3-phosphate), the simplest of all glycerophospholipids. While LPA has long …
Number of citations: 864 www.jbc.org
JJA Contos, I Ishii, J Chun - Molecular pharmacology, 2000 - ASPET
Lysophosphatidic acid (LPA) is a simple bioactive phospholipid with diverse physiological actions on many cell types. LPA induces proliferative and/or morphological effects and has …
Number of citations: 521 molpharm.aspetjournals.org
WH Moolenaar, LA van Meeteren, BNG Giepmans - Bioessays, 2004 - Wiley Online Library
… The bioactive phospholipid lysophosphatidic acid is … Ventricular zone gene-1 (vzg-1) encodes a lysophosphatidic acid … by interacting with the lysophosphatidic acid 2 receptor. J Biol …
Number of citations: 674 onlinelibrary.wiley.com
K Yanagida, K Masago, H Nakanishi, Y Kihara… - Journal of Biological …, 2009 - ASBMB
p2y5 is an orphan G protein-coupled receptor that is closely related to the fourth lysophosphatidic acid (LPA) receptor, LPA 4 . Here we report that p2y5 is a novel LPA receptor coupling …
Number of citations: 304 www.jbc.org
X Sheng, YC Yung, A Chen, J Chun - Development, 2015 - journals.biologists.com
Lysophosphatidic acid (LPA) is a bioactive phospholipid that is present in all tissues examined to date. LPA signals extracellularly via cognate G protein-coupled receptors to mediate …
Number of citations: 136 journals.biologists.com
LHM Geraldo, TCLS Spohr, RF Amaral… - Signal transduction and …, 2021 - nature.com
… Lysophosphatidic acid biosynthesis and degradation … (AGPTA, or lysophosphatidic acid acyltransferase) in microssomes (Fig. 1). … Lysophosphatidic acid signaling and receptors …
Number of citations: 113 www.nature.com

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